N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Description
N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a heterocyclic sulfonamide derivative featuring a triazolopyridine core linked to a 4-fluorophenyl group via a sulfonamide bridge. The fluorine atom at the para position of the phenyl ring is expected to influence electronic properties, lipophilicity, and target binding compared to other halogenated or substituted analogs.
Properties
Molecular Formula |
C12H9FN4O2S |
|---|---|
Molecular Weight |
292.29 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
InChI |
InChI=1S/C12H9FN4O2S/c13-9-1-3-10(4-2-9)16-20(18,19)11-5-6-12-15-14-8-17(12)7-11/h1-8,16H |
InChI Key |
VERANJFHHOLZPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CN3C=NN=C3C=C2)F |
Origin of Product |
United States |
Preparation Methods
Triazolopyridine Core Formation
The triazolopyridine skeleton is synthesized via cyclocondensation reactions. A common method involves reacting 2-aminopyridine derivatives with nitriles or hydrazines under acidic or basic conditions. For example, 2-amino-5,8-dimethoxytriazolo[1,5-c]pyrimidine serves as a key intermediate in several patented protocols. Cyclization is often catalyzed by Lewis acids such as zinc chloride or facilitated by microwave irradiation to reduce reaction times.
Sulfonylation and Fluorophenyl Functionalization
Optimization of Reaction Conditions
Solvent and Temperature Effects
Solvent selection critically influences reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) and 3-picoline enhance sulfonyl chloride reactivity, while acetonitrile aids in product precipitation during workup. Elevated temperatures (40–50°C) are often necessary to overcome activation energy barriers, particularly during sulfonamide bond formation.
Catalytic and Stoichiometric Considerations
The use of dimethyl sulfoxide (DMSO) as a catalytic additive accelerates sulfilimine intermediate formation, a key step in avoiding side reactions. For instance, adding 0.018 mol DMSO to a reaction mixture containing 0.20 mol sulfonyl chloride and 0.20 mol triazolopyrimidine derivative improved yields by 15%. Stoichiometric excess of sulfonyl chloride (1.06 equivalents) ensures complete conversion of the amine starting material.
Analytical Characterization and Quality Control
Post-synthesis characterization employs a combination of chromatographic and spectroscopic techniques:
Industrial-Scale Production and Challenges
Scalability remains a critical concern due to the compound’s complex structure. Patent US7339058B2 outlines a large-scale protocol producing 81 g of product with 97% purity. Key challenges include:
-
Purification Complexity : Trituration with ethanol-water mixtures removes unreacted sulfonyl chlorides but requires precise solvent ratios to avoid product loss.
-
Thermal Stability : Prolonged heating above 50°C risks decomposition, necessitating strict temperature control during reflux.
Comparative Analysis of Methodologies
A side-by-side evaluation of synthetic routes reveals trade-offs between yield, purity, and operational complexity:
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Reaction Time | 48 hours | 20 hours |
| Yield | 75–85% | 81–91% |
| Purity Post-Workup | 90–95% | 97–98% |
| Key Solvent | DMF | 3-Picoline/Acetonitrile |
| Temperature | Reflux (100°C) | 44–50°C |
The industrial method’s shorter reaction time and higher yield are attributed to optimized catalytic systems and continuous cooling during acidification.
Mechanistic Insights and Side Reactions
The sulfonamide formation proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The triazolopyridine nitrogen acts as a nucleophile, attacking the electrophilic sulfur in the sulfonyl chloride. Fluorine’s electron-withdrawing effect on the phenyl ring enhances the sulfonyl chloride’s reactivity, favoring substitution at the 6-position of the triazolopyridine. Common side reactions include:
Chemical Reactions Analysis
N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups in the molecule are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has demonstrated potential as an antimicrobial agent. Research indicates that derivatives of this compound exhibit activity against various bacterial strains and fungi. For instance, sulfonamides have been traditionally recognized for their broad-spectrum antibacterial properties, and recent studies have shown that modifications can improve efficacy against resistant strains .
Anticancer Properties
The compound has been investigated for its anticancer potential. Its mechanism involves the inhibition of specific enzymes and receptors that play critical roles in cancer cell proliferation. Studies have reported that certain derivatives show significant cytotoxic effects on cancer cell lines, suggesting a promising avenue for cancer therapy .
Antimalarial Activity
Recent research has explored the use of this compound as a potential antimalarial agent. A study designed a virtual library of compounds based on this structure and identified several candidates with potent inhibitory activity against Plasmodium falciparum, the causative agent of malaria .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves cyclocondensation reactions using appropriate precursors. Understanding the structure-activity relationship is crucial for optimizing its biological activity:
| Structural Feature | Biological Activity |
|---|---|
| 4-Fluorophenyl Group | Enhances lipophilicity and cellular uptake |
| Thiadiazole Ring | Contributes to antimicrobial and anti-inflammatory activities |
| Imidazopyridine Core | Impacts anticancer activity through specific receptor interactions |
Case Study 1: Antifungal Activity
A series of derivatives based on pyridine-3-sulfonamide scaffolds were synthesized and evaluated for antifungal activity against Candida species. Many showed greater efficacy than traditional antifungal agents like fluconazole . This highlights the potential of sulfonamide derivatives in treating fungal infections.
Case Study 2: Antimalarial Development
In silico studies led to the identification of several promising candidates from a library derived from this compound. These compounds exhibited IC50 values indicating strong antimalarial activity . This research underscores the compound's versatility in drug discovery.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as c-Met and VEGFR-2 kinases, which play a role in cancer cell proliferation and survival . The compound’s ability to bind to these targets and interfere with their signaling pathways contributes to its therapeutic effects .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound class shares a [1,2,4]triazolo[4,3-a]pyridine-sulfonamide scaffold, with variations in:
- N-Substituents: Mono- vs. di-substitution on the sulfonamide nitrogen.
- Halogenation : Fluorine, chlorine, or methoxy groups on aromatic rings.
- Core Modifications : Methyl or ethyl groups on the triazole ring.
Table 1: Key Structural Analogs and Properties
Physicochemical Properties
- Melting Points :
- Lipophilicity :
- Di-substituted analogs (e.g., N-benzyl-N-(4-fluorophenyl)-3-methyl) exhibit higher molecular weights (396.4 vs. 306.3) and likely greater membrane permeability due to benzyl groups .
Biological Activity
N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimalarial, antibacterial, and potential anticancer effects.
Chemical Structure and Properties
- Molecular Formula : C13H11FN4O2S
- Molecular Weight : 306.32 g/mol
- CAS Number : 1291487-08-5
The compound features a triazolo-pyridine core structure that contributes to its pharmacological properties. The presence of the sulfonamide group enhances its biological activity by facilitating interactions with various biological targets.
1. Antimalarial Activity
Recent studies have highlighted the potential of this compound as an antimalarial agent. A library of compounds based on this scaffold was synthesized and evaluated for activity against Plasmodium falciparum. Notably:
- In Vitro Activity : Compounds such as 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide exhibited significant antimalarial activity with IC50 values of 2.24 μM and 4.98 μM for selected derivatives .
This suggests that modifications to the triazolo-pyridine framework can enhance efficacy against malaria.
2. Antibacterial Activity
The compound has also shown promising antibacterial properties. A recent study investigated a series of sulfone derivatives containing the triazolo-pyridine structure:
- Activity Against Plant Pathogens : One derivative demonstrated significant antibacterial activity against Xanthomonas oryzae with EC50 values of 1.5 mg/L and protective activity exceeding traditional agents like thiodiazole-copper . These results indicate a novel mechanism of action targeting virulence factors in bacterial pathogens.
Summary of Findings
| Biological Activity | IC50/EC50 Values | Target Organism/Cell Line |
|---|---|---|
| Antimalarial | 2.24 μM | Plasmodium falciparum |
| Antibacterial | 1.5 mg/L | Xanthomonas oryzae |
| Anticancer | Not specified | Various cancer cell lines |
Q & A
Q. Example Workflow :
Pull-down assays with biotinylated compound + streptavidin beads.
LC-MS/MS identification of bound proteins.
CRISPR knockout of top candidates to validate functional relevance.
What strategies mitigate instability of the sulfonamide group under acidic conditions?
Level : Advanced
Methodological Answer :
- Structural Modifications : Introduce electron-withdrawing groups (e.g., CF₃ at position 3) to reduce hydrolysis susceptibility .
- Formulation Optimization : Use nanoparticle encapsulation (PLGA polymers) to protect the compound in gastric environments .
- pH Stability Studies : Conduct accelerated degradation tests (pH 1–3, 37°C) with UPLC monitoring. For this compound, t₁/₂ at pH 2 = 6.2 hours, requiring enteric coatings for oral delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
